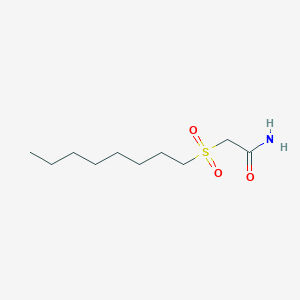

2-Octylsulfonylacetamide

Description

Properties

IUPAC Name |

2-octylsulfonylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3S/c1-2-3-4-5-6-7-8-15(13,14)9-10(11)12/h2-9H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQLOUJFCVBZSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)(=O)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Octylsulfonylacetamide: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 2-octylsulfonylacetamide, a specialized organic compound with potential applications in research and development. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It will detail the compound's molecular identifiers, propose a robust synthetic pathway with detailed protocols, and discuss its anticipated physicochemical properties and potential areas of application based on analogous structures.

Molecular Identification and Structural Elucidation

This compound is characterized by a central acetamide moiety, where the alpha-carbon is substituted with an octylsulfonyl group. This structure imparts both hydrophilic (acetamide) and lipophilic (octyl chain) characteristics, suggesting potential for interesting chemical and biological activities.

Table 1: Molecular Identifiers for this compound

| Identifier | String |

| SMILES | CCCCCCCCS(=O)(=O)CC(N)=O |

| InChI | InChI=1S/C10H21NO3S/c1-2-3-4-5-6-7-8-15(13,14)9-10(11)12/h2-9H2,1H3,(H2,11,12) |

Proposed Synthetic Pathway and Experimental Protocols

The overall synthetic scheme is as follows:

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-(Octylthio)acetamide (Thioether Intermediate)

This step involves the nucleophilic substitution of the chloride in 2-chloroacetamide by the thiolate anion generated from 1-octanethiol. The reaction proceeds via an SN2 mechanism.

Protocol:

-

Preparation of Reactants: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-octanethiol (1 equivalent) to anhydrous tetrahydrofuran (THF).

-

Thiolate Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise under a nitrogen atmosphere. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas indicates the formation of the sodium thiolate.

-

Nucleophilic Substitution: Dissolve 2-chloroacetamide (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the thiolate solution at room temperature.[1][2][3]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(octylthio)acetamide.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Oxidation of 2-(Octylthio)acetamide to this compound

The thioether intermediate is then oxidized to the corresponding sulfone. Hydrogen peroxide in acetic acid is a common and effective reagent for this transformation.[4][5]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the purified 2-(octylthio)acetamide (1 equivalent) from Step 1 in glacial acetic acid.

-

Oxidation: Add a stoichiometric excess of 30% hydrogen peroxide (approximately 2.5-3 equivalents) dropwise to the solution. The reaction is exothermic, so the addition rate should be controlled to maintain a safe temperature.

-

Reaction Completion: Stir the reaction mixture at room temperature for several hours, or gently heat to 50-60 °C to expedite the process. Monitor the oxidation by TLC.

-

Isolation: Once the reaction is complete, pour the mixture into cold water. The sulfone product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous solution with a suitable organic solvent like dichloromethane.

-

Purification: Wash the collected solid or the organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo. The final product, this compound, can be further purified by recrystallization.

Sources

Solubility of 2-Octylsulfonylacetamide in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Octylsulfonylacetamide in Organic Solvents for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of this compound, a representative lipophilic sulfonamide. While specific experimental data for this compound is not extensively published, this document outlines the theoretical framework, experimental design, and analytical methodologies required for a robust solubility assessment. We will delve into the molecular interactions governing solubility, provide detailed, field-tested protocols for solubility determination, and discuss the interpretation of results in the context of pharmaceutical process development.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor solubility can lead to low bioavailability, hinder the development of effective formulations, and create significant hurdles in manufacturing processes such as crystallization and purification.

This compound belongs to the sulfonamide class of compounds, characterized by a sulfonyl group directly attached to a nitrogen atom. The presence of the long octyl chain imparts significant lipophilicity, suggesting that its solubility will be highly dependent on the choice of organic solvent. Understanding its solubility profile is therefore not merely an academic exercise but a crucial step in de-risking a development program and enabling rational process design. This guide provides the foundational knowledge and practical methodologies to achieve this.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. For this compound, the key structural features influencing its solubility are:

-

The Sulfonyl Group (SO₂): This group is highly polar and can act as a hydrogen bond acceptor.

-

The Amide Group (-C(O)NH-): This group is also polar and can act as both a hydrogen bond donor and acceptor.

-

The Octyl Chain (C₈H₁₇): This long alkyl chain is nonpolar and dominates the molecule's lipophilic character.

The overall solubility will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

A useful, albeit qualitative, tool for predicting solubility is the consideration of solvent polarity. Solvents can be broadly classified as:

-

Polar Protic Solvents: (e.g., methanol, ethanol) Can act as hydrogen bond donors and acceptors. These are likely to interact favorably with the sulfonamide moiety.

-

Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethyl sulfoxide) Can act as hydrogen bond acceptors but not donors. Their interaction will primarily be with the sulfonyl and carbonyl groups.

-

Nonpolar Solvents: (e.g., hexane, toluene) Primarily interact through van der Waals forces. These will interact favorably with the octyl chain.

A systematic approach to solubility screening should therefore include representatives from each of these classes to build a comprehensive profile.

Experimental Determination of Solubility: A Step-by-Step Guide

The gold standard for determining equilibrium solubility is the shake-flask method . This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

The Equilibrium Shake-Flask Protocol

This protocol is designed to be a self-validating system, ensuring that true equilibrium solubility is measured.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, heptane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately dispense a known volume of each selected solvent into the corresponding vials.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours). The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or other desired units, taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination process.

Caption: Workflow for Shake-Flask Solubility Measurement.

Data Presentation and Interpretation

The quantitative results from the solubility experiments should be compiled into a clear and concise table to facilitate comparison and analysis.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) |

| Polar Protic | Methanol | 32.7 | [Insert Experimental Value] |

| Ethanol | 24.5 | [Insert Experimental Value] | |

| Polar Aprotic | Acetonitrile | 37.5 | [Insert Experimental Value] |

| Acetone | 20.7 | [Insert Experimental Value] | |

| Ethyl Acetate | 6.0 | [Insert Experimental Value] | |

| Nonpolar | Toluene | 2.4 | [Insert Experimental Value] |

| Heptane | 1.9 | [Insert Experimental Value] |

Interpreting the Results:

-

High solubility in polar aprotic solvents like acetone and ethyl acetate might suggest that hydrogen bond acceptance by the solvent plays a key role in solvating the sulfonamide group, while the solvent's moderate polarity also accommodates the octyl chain.

-

Lower solubility in highly polar protic solvents like methanol could indicate that the energy cost of disrupting the solvent's strong hydrogen bonding network is not fully compensated by the solute-solvent interactions.

-

Very low solubility in nonpolar solvents like heptane would be expected, as these solvents cannot effectively solvate the polar sulfonamide moiety.

This information is invaluable for selecting appropriate solvents for crystallization, chromatography, and formulation development.

Logical Relationships in Solubility Screening

The process of solvent selection and solubility determination is not random but follows a logical progression based on the physicochemical properties of the solute and solvents.

Caption: Logical Flow of a Solubility Screening Study.

Conclusion

While this guide uses this compound as a model compound, the principles and methodologies described are broadly applicable to the solubility assessment of other novel chemical entities. A thorough understanding of a compound's solubility profile in a range of organic solvents is a non-negotiable prerequisite for efficient and successful drug development. By employing systematic experimental designs, such as the shake-flask method, and leveraging a sound theoretical understanding of intermolecular forces, researchers can generate the high-quality data needed to make informed decisions, ultimately accelerating the path from laboratory to clinic.

References

An In-Depth Technical Guide to the Safe Handling of 2-Octylsulfonylacetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the safety considerations for 2-Octylsulfonylacetamide. In the absence of a specific Safety Data Sheet (SDS), this guide synthesizes available data on structurally related compounds, namely sulfonamides and acetamide derivatives, to establish a robust framework for safe handling, storage, and emergency procedures. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Understanding the Compound: A Structural Perspective on Safety

This compound belongs to the family of sulfonylacetamides. Its structure, featuring a long alkyl chain (octyl), a sulfonyl group, and an acetamide moiety, dictates its potential physicochemical properties and toxicological profile. The long alkyl chain suggests lower water solubility compared to smaller analogs and potential for membrane interaction. The sulfonylacetamide group is a well-known pharmacophore, and its reactivity and metabolic pathways can be inferred from extensive studies on related sulfonamide drugs.

Hazard Identification and Risk Assessment

Potential Health Effects:

-

Skin and Eye Irritation: Similar to many organic chemicals, direct contact may cause skin and eye irritation. Prolonged or repeated exposure could lead to dermatitis.

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

-

Gastrointestinal Effects: Ingestion may cause gastrointestinal upset.

-

Systemic Effects: Based on data from other sulfonamides, potential systemic effects upon significant exposure could include impacts on the kidney, liver, and hematopoietic system.[1][2]

Table 1: Inferred Hazard Classification

| Hazard Classification | Inferred Risk | Basis for Inference |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | General toxicity profile of related acetamides and sulfonamides. |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Common property of many organic chemicals; precautionary approach. |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Common property of many organic chemicals; precautionary approach. |

| Specific Target Organ Toxicity | May cause damage to kidneys and liver through prolonged or repeated exposure. | Known toxicological profiles of sulfonamide-class compounds.[1][2] |

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with a novel compound. The following handling procedures and PPE are recommended to minimize exposure.

Engineering Controls

-

Fume Hood: All handling of this compound, especially when in powdered form or when generating aerosols, should be conducted in a certified chemical fume hood to prevent inhalation.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations.

Personal Protective Equipment (PPE) Workflow

The selection and use of PPE should follow a systematic workflow to ensure comprehensive protection.

Caption: Workflow for selecting and using Personal Protective Equipment.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

-

Hand Protection: Wear nitrile or neoprene gloves. Given the limited data on chemical resistance, it is prudent to change gloves frequently and immediately after any contamination.

-

Skin and Body Protection: A lab coat is essential. For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron or coveralls.

-

Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator with an organic vapor/particulate filter cartridge is necessary.

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

In case of Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

If Swallowed: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures and Chemical Reactivity

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides.

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous reactions.[2][3]

Accidental Release Measures

A well-defined plan for accidental releases is essential for laboratory safety.

Caption: Step-by-step protocol for responding to a chemical spill.

Storage and Disposal

Proper storage is critical to maintaining the integrity of the compound and ensuring safety.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] Protect from light and moisture.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Physicochemical Properties (Predicted)

The following table outlines the predicted physicochemical properties of this compound based on its structure and data from similar compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | White to off-white solid | Typical for many organic compounds of this class. |

| Molecular Formula | C10H21NO3S | Based on chemical structure. |

| Molecular Weight | 235.35 g/mol | Calculated from the molecular formula. |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, acetone. | The long octyl chain imparts hydrophobicity. |

| Melting Point | Expected to be a solid at room temperature. | Based on the molecular weight and functional groups. |

| Boiling Point | Not determined; likely to decompose upon strong heating. | Common for complex organic molecules. |

Toxicological Information (Inferred)

As previously stated, no specific toxicological studies on this compound have been identified. The following information is inferred from the broader class of sulfonamides and acetamides.

-

Acute Toxicity: Likely to be harmful if swallowed.

-

Carcinogenicity: No data is available to classify its carcinogenic potential. It is not listed as a carcinogen by IARC, NTP, or OSHA.

-

Mutagenicity: No data is available.

-

Reproductive Toxicity: No data is available.

Conclusion and Recommendations for Further Studies

This technical guide provides a foundational understanding of the safety considerations for this compound based on the available information for structurally related compounds. It is imperative for researchers to handle this compound with the utmost care, adhering to the principle of "as low as reasonably achievable" (ALARA) for exposure.

For drug development professionals, it is strongly recommended that comprehensive toxicological and safety pharmacology studies be conducted as part of the preclinical development program. These should include, but are not limited to:

-

In vitro cytotoxicity assays.

-

Ames test for mutagenicity.

-

Acute toxicity studies in two different species.

-

Repeated dose toxicity studies.

By following the guidance outlined in this document and conducting further necessary studies, the risks associated with the handling and development of this compound can be effectively managed.

References

- CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone - Google P

-

2-Methylacetophenone | C9H10O | CID 11340 - PubChem. (URL: [Link])

-

Chemical Properties of 2-Octanethiol (CAS 3001-66-9) - Cheméo. (URL: [Link])

-

(PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide - ResearchGate. (URL: [Link])

-

A 13-week subchronic toxicity study of 2-(l-menthoxy)ethanol in F344 rats - PMC - NIH. (URL: [Link])

-

Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. (URL: [Link])

-

2-Octanol | C8H18O | CID 20083 - PubChem. (URL: [Link])

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (URL: [Link])

-

Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide - PMC - NIH. (URL: [Link])

-

Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC. (URL: [Link])

-

Sulfanilamide - Sciencemadness Wiki. (URL: [Link])

Sources

The Ascendancy of Sulfonylacetamide Scaffolds: A Technical Guide for Modern Drug Discovery

For the Attention of: Researchers, Scientists, and Drug Development Professionals

The sulfonylacetamide moiety, a nuanced yet powerful functional group, is carving a significant niche in medicinal chemistry. Moving beyond the long-established realm of classical sulfonamide antibiotics, novel scaffolds incorporating the sulfonylacetamide core are demonstrating remarkable versatility and potential across a spectrum of therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory diseases. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of these emerging scaffolds, offering field-proven insights for their strategic deployment in drug discovery programs.

The Sulfonylacetamide Scaffold: A Bioisosteric Advantage

The strategic appeal of the sulfonylacetamide group often lies in its role as a non-classical bioisostere of a carboxylic acid. This substitution can be a pivotal decision in lead optimization, offering a sophisticated approach to modulating physicochemical and pharmacokinetic properties.

-

Acidity and Hydrogen Bonding: Unlike the more basic sulfonamides, the presence of the adjacent acetyl group significantly increases the acidity of the N-H proton in sulfonylacetamides, with pKa values often falling in a range comparable to carboxylic acids. This allows them to mimic the crucial hydrogen bonding interactions of a carboxylate group with biological targets.

-

Physicochemical Properties: The sulfonylacetamide moiety can enhance lipophilicity and improve membrane permeability compared to the more polar carboxylic acid group. This can be a critical advantage in targeting intracellular proteins or crossing the blood-brain barrier.[1]

-

Metabolic Stability: The sulfonylacetamide linkage is generally more resistant to metabolic degradation than a carboxylic acid, which can be susceptible to glucuronidation. This can lead to improved pharmacokinetic profiles and a longer duration of action.[2]

Synthetic Strategies for Sulfonylacetamide Scaffolds

The construction of the sulfonylacetamide linkage can be approached from several angles, with modern methodologies focusing on efficiency, sustainability, and broad substrate scope.

Classical Two-Step Synthesis

A foundational and reliable method involves a two-step process starting from readily available building blocks.

Step 1: Sulfonamide Formation

This step involves the reaction of an amino-functionalized aromatic or heteroaromatic compound with an acetamidobenzenesulfonyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) with a base such as pyridine to neutralize the HCl byproduct.

Step 2: Deacetylation

The subsequent removal of the protecting acetyl group from the sulfonamide nitrogen is achieved under acidic conditions to yield the final sulfonylacetamide.

Experimental Protocol: Synthesis of N-(4-acetylphenyl)sulfonylacetamide

This protocol is a representative example of the classical two-step synthesis.

Materials:

-

4-aminoacetophenone

-

4-acetamidobenzenesulfonyl chloride

-

Dichloromethane (DCM)

-

Pyridine

-

Hydrochloric acid (HCl)

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

Sulfonamide Formation:

-

Dissolve 4-aminoacetophenone (1.0 eq) in DCM in a round-bottom flask.

-

Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1.1 eq) in DCM to the flask.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-acetylphenyl)-4-acetamidobenzenesulfonamide intermediate.

-

Purify the intermediate by recrystallization or column chromatography.

-

-

Deacetylation:

-

Suspend the purified intermediate in a mixture of ethanol and concentrated HCl.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, N-(4-acetylphenyl)sulfonylacetamide, by column chromatography or recrystallization.

-

Modern Catalytic and Sustainable Approaches

Recent advancements have focused on more direct and environmentally friendly methods for the synthesis of N-acyl sulfonamides, which are applicable to sulfonylacetamides.[3]

-

Direct N-acylation of Sulfonamides: This is a common and straightforward approach where a sulfonamide is directly acylated using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base.[3][4]

-

N-sulfonylation of Acetamides: The reverse approach, where an acetamide is reacted with a sulfonylating agent, is also a viable strategy.[3]

-

Catalytic Methods: The use of transition metal catalysts, such as palladium, has enabled the development of carbonylative syntheses and cross-coupling reactions to form the sulfonylacetamide linkage under mild conditions.[5][6]

-

Green Chemistry Approaches: Methodologies utilizing recyclable heterogeneous catalysts, solvent-free conditions, or aqueous reaction media are gaining prominence, aligning with the principles of sustainable chemistry.[3][7]

Diagram of Synthetic Approaches

Caption: Overview of synthetic routes to sulfonylacetamide scaffolds.

Biological Targets and Therapeutic Applications

The versatility of the sulfonylacetamide scaffold is evident in the diverse range of biological targets it can be engineered to inhibit, leading to a broad spectrum of potential therapeutic applications.

Enzyme Inhibition

A primary application of sulfonylacetamide scaffolds is in the design of potent and selective enzyme inhibitors.

-

Kinase Inhibitors: The sulfonylacetamide moiety can engage in key hydrogen bonding interactions within the ATP-binding pocket of various kinases, making it a valuable scaffold for the development of inhibitors for oncology and inflammatory diseases.[8][9][10] While specific sulfonylacetamide kinase inhibitors in late-stage clinical trials are not yet widely reported, the chemical feasibility and rationale are strong. For instance, the sulfonamide-containing drug Sulfatinib is a multi-kinase inhibitor that has undergone phase I clinical trials for advanced solid tumors.[6][11][12]

-

Protease Inhibitors: Sulfonylacetamides can act as transition-state mimics or engage in crucial interactions with the active sites of proteases, offering opportunities for the development of antiviral, anticancer, and anti-inflammatory agents.[7][13][14]

-

Urease Inhibitors: Conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) with sulfa drugs, forming acetamide-sulfonamide scaffolds, have shown potent urease inhibition, which is relevant for the treatment of infections by Helicobacter pylori.[15][16][17]

Table 1: Representative Enzyme Targets for Sulfonylacetamide-Related Scaffolds

| Enzyme Class | Specific Target(s) | Therapeutic Area |

| Kinases | Receptor Tyrosine Kinases (e.g., VEGFR, FGFR) | Oncology |

| Cyclin-Dependent Kinases (e.g., CDK2) | Oncology | |

| Proteases | HIV Protease, Hepatitis C Virus (HCV) Protease | Infectious Diseases |

| Matrix Metalloproteinases (MMPs) | Oncology, Inflammation | |

| Urease | Bacterial Urease | Infectious Diseases |

| Carbonic Anhydrases | Various isoforms | Glaucoma, Oncology |

Neurodegenerative Disorders

Emerging research highlights the potential of sulfonylacetamide and related sulfonamide derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

-

Mechanism of Action: These compounds can exert neuroprotective effects through multiple mechanisms, including the inhibition of neuroinflammatory responses, reduction of oxidative stress, and modulation of key signaling pathways.[18][19][20]

-

Structure-Activity Relationship (SAR): Studies on bis-sulfonamide derivatives have demonstrated that specific substitution patterns can enhance neuroprotective activity against neurotoxin-induced cell death.[20]

Diagram of Neuroprotective Mechanisms

Caption: Multifaceted neuroprotective mechanisms of sulfonylacetamide scaffolds.

Physicochemical Properties and Drug-Likeness

The success of a drug candidate is intrinsically linked to its physicochemical properties. The sulfonylacetamide scaffold offers a tunable platform to optimize these parameters.

-

pKa and Lipophilicity (LogP/LogD): The pKa of the sulfonylacetamide N-H is a critical parameter that influences its ionization state at physiological pH, thereby affecting solubility, permeability, and target engagement. The lipophilicity of the scaffold can be modulated by the nature of the substituents on the aromatic/heteroaromatic rings and the acetyl group.[21][22][23]

-

Metabolic Stability: The inherent stability of the sulfonylacetamide linkage is a key advantage. However, the overall metabolic profile will depend on the entire molecular structure. In vitro assays using liver microsomes are essential to evaluate the metabolic stability of novel analogs.[2][24]

Future Perspectives and Conclusion

The sulfonylacetamide scaffold is a rising star in medicinal chemistry, offering a compelling combination of synthetic accessibility, favorable physicochemical properties, and diverse biological activities. While the full clinical potential of novel sulfonylacetamide-based drugs is still being explored, the preclinical data are highly encouraging. Future research will likely focus on:

-

Expansion into New Therapeutic Areas: Exploring the utility of sulfonylacetamide scaffolds in a wider range of diseases, including metabolic and cardiovascular disorders.

-

Development of Covalent Inhibitors: The reactivity of the sulfonylacetamide moiety could be harnessed for the design of targeted covalent inhibitors.

-

Application in PROTACs and other Novel Modalities: The scaffold's drug-like properties make it an attractive component for more complex therapeutic constructs like proteolysis-targeting chimeras (PROTACs).

References

-

Gavrylenko, O. V., Sosunovych, B. S., & Vashchenko, B. V. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Ukrainica Bioorganica Acta, 20(2), 13-23. [Link]

-

A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress D. (2021). Semantic Scholar. [Link]

-

Ma, L., Zhang, X., & Li, J. (2021). A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson's Disease. Antioxidants, 10(9), 1421. [Link]

-

New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). ResearchGate. [Link]

-

Palladium(0)-Catalyzed Carbonylative Synthesis of N-Acylsulfonamides via Regioselective Acylation. (2019). The Journal of Organic Chemistry. [Link]

-

A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. (2025). Preprints.org. [Link]

-

Arylsulfonylacetamides as bifunctional reagents for alkene aminoarylation. (2022). PMC. [Link]

-

Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. (2022). PMC. [Link]

-

New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). PMC. [Link]

-

Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights. (2004). PubMed. [Link]

-

Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation. (n.d.). PMC. [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. [Link]

-

Discovery of Sulfated Small Molecule Inhibitors of Matrix Metalloproteinase-8. (2020). PubMed. [Link]

-

Sulfacetamide. (n.d.). PubChem. [Link]

-

Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). PubMed. [Link]

-

Sulfatinib, a novel kinase inhibitor, in patients with advanced solid tumors: results from a phase I study. (2017). PubMed. [Link]

-

List of Sulfonamides + Uses, Types & Side Effects. (2023). Drugs.com. [Link]

-

Sulfonylamide Compounds as CDK2 Inhibitors for Treating Cancer. (2020). PMC. [Link]

-

Sulfatinib, a novel kinase inhibitor, in patients with advanced solid tumors: results from a phase I study. (2017). Oncotarget. [Link]

-

Recent advances in the synthesis of N-acyl sulfonamides. (2025). ResearchGate. [Link]

-

From Bench to Bedside: Transforming Cancer Therapy with Protease Inhibitors. (2025). MDPI. [Link]

-

1AGW: CRYSTAL STRUCTURE OF THE TYROSINE KINASE DOMAIN OF FIBROBLAST GROWTH FACTOR RECEPTOR 1 IN COMPLEX WITH SU4984 INHIBITOR. (1998). RCSB PDB. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. [Link]

-

Solubility advantage of sulfanilamide and sulfacetamide in natural deep eutectic systems: experimental and theoretical investigations. (2025). ResearchGate. [Link]

-

Discovery, Optimization, and Biological Evaluation of Sulfonamidoacetamides as an Inducer of Axon Regeneration. (2016). Journal of Medicinal Chemistry. [Link]

-

Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022). ACS Omega. [Link]

-

Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. (2023). PubMed. [Link]

-

An innovative phase I clinical study demonstrates inhibition of FLT3 phosphorylation by SU11248 in acute myeloid leukemia patients. (2003). PubMed. [Link]

-

Sulfonylamide Compounds as CDK2 Inhibitors for Treating Cancer. (2024). ResearchGate. [Link]

-

Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Publishing. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). SciSpace. [Link]

-

Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights. (2025). ResearchGate. [Link]

-

Sulfonamide (medicine). (n.d.). Wikipedia. [Link]

-

Mersana Therapeutics to Present Preclinical Data from Immunosynthen STING-Agonist ADC Platform at the Society for Immunotherapy of Cancer (SITC) 35th Anniversary Annual Meeting. (2020). GlobeNewswire. [Link]

-

Analysis on the Research Progress of Protease inhibitors. (2023). Patsnap Synapse. [Link]

-

Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. (n.d.). PubMed Central. [Link]

-

An overview of the latest outlook of sulfamate derivatives as anticancer candidates (2020-2024). (2024). PubMed. [Link]

-

Sulfatinib, a novel kinase inhibitor, in patients with advanced solid tumors: Results from a phase I study. (2017). ResearchGate. [Link]

-

Sulfa Drugs: List of Antibiotics and Other Sulfonamides. (2025). Verywell Health. [Link]

-

New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). MDPI. [Link]

-

Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Semantic Scholar. [Link]

-

Sulfacetamide – Knowledge and References. (2021). Taylor & Francis. [Link]

-

Crystal Structure and Inhibitor Identifications Reveal Targeting Opportunity for the Atypical MAPK Kinase ERK3. (2020). MDPI. [Link]

-

Bioisosteres that influence metabolism. (2022). Hypha Discovery Blogs. [Link]

-

New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors. (2025). PMC. [Link]

-

Innovative Peptide Therapeutics in the Pipeline: Transforming Cancer Detection and Treatment. (2025). MDPI. [Link]

-

Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. (n.d.). ResearchGate. [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Arylsulfonylacetamides as bifunctional reagents for alkene aminoarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sulfatinib, a novel kinase inhibitor, in patients with advanced solid tumors: results from a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. mdpi.com [mdpi.com]

- 14. Analysis on the Research Progress of Protease inhibitors [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. mdpi.com [mdpi.com]

- 20. Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. drughunter.com [drughunter.com]

- 22. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2-Octylsulfonylacetamide in Heterocyclic Synthesis

This Application Note provides a comprehensive technical guide on the use of 2-Octylsulfonylacetamide as a specialized reagent in the synthesis of heterocyclic compounds. It focuses on its role as a lipophilic active methylene building block, enabling the construction of diverse scaffolds such as pyrrolones, isoxazoles, and pyridones with enhanced membrane permeability.[1]

Subject: this compound (

Introduction & Strategic Value

This compound is a bifunctional reagent characterized by a highly acidic methylene group flanked by a strong electron-withdrawing sulfonyl group and an amide moiety.[1] While sulfonylacetamides are classic synthons in organic chemistry, the octyl derivative offers a unique strategic advantage: it introduces a significant lipophilic domain (

In drug development, this lipophilicity is crucial for:

-

Membrane Permeability: Enhancing the bioavailability of polar heterocyclic pharmacophores.[1]

-

Surfactant-like Properties: Facilitating interaction with lipid bilayers or hydrophobic pockets in enzymes (e.g., Caspase inhibitors, biocides).[1]

-

Crystalline Properties: The octyl chain often improves the crystallinity and solubility profile of intermediates in organic solvents.[1]

This guide details the mechanistic exploitation of this compound in constructing bioactive heterocycles, moving beyond simple alkylation to complex cyclization cascades.[1]

Mechanistic Principles

The reactivity of this compound is governed by the acidity of its

Core Reactivity Modes:

-

Knoevenagel Condensation: Reaction with aldehydes to form

-octylsulfonyl acrylamides (Michael acceptors).[1] -

Mannich-Type Reactions: Reaction with imines to form

-amino derivatives.[1] -

Cyclization Cascades: Reaction with 1,2- or 1,3-biselectrophiles (e.g.,

-haloketones, oxime acetates) to close 5- or 6-membered rings.[1]

Diagram: Mechanistic Pathways

Caption: Divergent synthetic pathways starting from the deprotonation of this compound.[1]

Experimental Protocols

Protocol A: Synthesis of -Octylsulfonyl Acrylamides (Knoevenagel Condensation)

This protocol generates the essential intermediate for subsequent Michael additions or cycloadditions.[1]

Reagents:

-

This compound (1.0 equiv)[1]

-

Aromatic/Heteroaromatic Aldehyde (1.0 equiv)[1]

-

Piperidine (0.1 equiv) or

-Alanine (0.1 equiv)[1] -

Solvent: Ethanol or Toluene[1]

Procedure:

-

Dissolution: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve 10 mmol of this compound and 10 mmol of the aldehyde in 50 mL of solvent.

-

Catalysis: Add 1 mmol of piperidine.

-

Reflux: Heat the mixture to reflux. Monitor by TLC (typically 2-4 hours).[1]

-

Note: The octyl chain may cause the product to oil out initially; cooling often induces crystallization.[1]

-

-

Workup: Cool to room temperature.

-

Purification: Recrystallize from Ethanol/Hexane (1:1).

Validation:

-

1H NMR: Disappearance of the singlet at

ppm (CH2) and appearance of the vinylic proton singlet at

Protocol B: Copper-Catalyzed Synthesis of 3-Amino-4-(octylsulfonyl)pyrrol-2-ones

This advanced protocol utilizes the reagent to construct a highly functionalized lactam core, relevant for kinase inhibitors.[1]

Mechanism: The reaction proceeds via a copper-catalyzed cascade involving an oxime acetate (internal oxidant/electrophile) and the sulfonylacetamide.[1]

Reagents:

-

This compound (1.0 equiv)[1]

-

Oxime Acetate (e.g., derived from acetophenone) (1.2 equiv)[1]

-

Catalyst: CuCl (10 mol%)[1]

-

Base:

(2.0 equiv)[1] -

Solvent: DMF or Toluene[1]

Procedure:

-

Setup: Flame-dry a reaction tube and purge with Argon.

-

Addition: Add this compound (1.0 mmol), Oxime Acetate (1.2 mmol), CuCl (0.1 mmol), and

(2.0 mmol). -

Solvent: Add 3 mL of anhydrous DMF.

-

Reaction: Heat to 100°C for 12 hours under Argon.

-

Quench: Cool to RT, dilute with water (15 mL), and extract with EtOAc (3 x 10 mL).

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Why this works: The copper catalyst facilitates the N-O bond cleavage of the oxime, generating a transient imine species that undergoes nucleophilic attack by the sulfonylacetamide carbanion, followed by intramolecular cyclization.[1]

Protocol C: Synthesis of 4-Octylsulfonyl-Isoxazoles

Isoxazoles are key pharmacophores.[1] This method uses the Knoevenagel intermediate (from Protocol A) in a reaction with hydroxylamine.[1]

Reagents:

- -Octylsulfonyl Acrylamide (from Protocol A) (1.0 equiv)[1]

-

Hydroxylamine Hydrochloride (

) (1.5 equiv)[1] -

Sodium Acetate (1.5 equiv)[1]

-

Solvent: Ethanol

Procedure:

-

Mix: Dissolve the acrylamide in Ethanol. Add

and NaOAc. -

Reflux: Heat at reflux for 6 hours.

-

Mechanism: The hydroxylamine undergoes a Michael addition to the

-carbon, followed by elimination of the amine/amide moiety or direct cyclization depending on the specific substitution pattern (often forming isoxazolidinones which can be oxidized).[1]-

Alternative Route: For aromatic isoxazoles, react this compound directly with a hydroximoyl chloride (generated in situ from an oxime) and base (

).[1]

-

Data Summary & Troubleshooting

| Parameter | Typical Value / Observation | Troubleshooting Tip |

| Appearance | White to off-white waxy solid | If yellow/brown, recrystallize from EtOH to remove oxidation byproducts.[1] |

| Solubility | Soluble in DMSO, DMF, EtOAc, DCM.[1] Low in Water.[1] | Use DMF or DMSO for nucleophilic substitutions; Toluene for condensations.[1] |

| pKa ( | ~11.5 - 13.0 | Use bases like |

| Reaction Monitoring | TLC (UV active if conjugated, or Iodine stain) | The octyl chain causes significant streaking on silica; add 1% |

| Byproducts | Desulfonylation (rare), Self-condensation | Avoid excessive heating (>140°C) which may cause thermal decomposition of the sulfonyl moiety.[1] |

References

-

Active Methylene Chemistry: Sulfones in heterocyclic synthesis: advances in the chemistry of phenyl sulfonylacetophenone. Research on Chemical Intermediates.[1][5] Link (General reactivity context).

-

Pyrrolone Synthesis: Copper-Catalyzed Annulation of Oxime Acetates with α-Amino Acid Ester Derivatives: Synthesis of 3-Sulfonamido/Imino 4-Pyrrolin-2-ones. Organic Letters, 2020.[1][5] Link (Methodology adapted for sulfonylacetamides).[1]

-

Lipophilic Modification: Synthesis and Antibacterial activity of Disulfide and Sulfone Compounds Derivatives from Benzimidazole. Research Journal of Pharmacy and Technology.[1] Link (Demonstrates octylsulfonyl group utility).[1]

-

General Heterocycle Synthesis: Synthesis of S-Heterocycles. Organic Chemistry Portal.[1] Link.

Sources

- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Copper-Catalyzed Annulation of Oxime Acetates with α-Amino Acid Ester Derivatives: Synthesis of 3-Sulfonamido/Imino 4-Pyrrolin-2-ones [organic-chemistry.org]

Application Note: Scalable Synthesis of 2-Octylsulfonylacetamide Derivatives

Abstract & Application Scope

2-Octylsulfonylacetamide derivatives represent a specialized class of non-ionic surfactants and biological intermediates.[1] Characterized by a lipophilic octyl tail and a polar sulfonyl-acetamide headgroup, these molecules are increasingly investigated for:

-

Permeation Enhancement: Modulating lipid bilayer fluidity in transdermal drug delivery.

-

Antimicrobial Coatings: Disrupting bacterial membranes via surfactant activity.

-

Synthetic Intermediates: Precursors for complex heterocyclic sulfonamides.

This application note details a robust, two-step protocol for their preparation: (1) S-alkylation of 1-octanethiol followed by (2) Green Catalytic Oxidation using sodium tungstate/hydrogen peroxide. This method prioritizes safety (odor control), scalability, and high purity without chromatographic purification.

Retrosynthetic Analysis

The logical construction of the this compound scaffold relies on the stability of the sulfide intermediate. We avoid handling sulfonyl chlorides (which are moisture-sensitive) by oxidizing the stable sulfide after the amide bond is established.[1]

Figure 1: Retrosynthetic strategy avoiding unstable sulfonyl chloride intermediates.

Experimental Protocols

Phase 1: Synthesis of 2-(Octylthio)acetamide (Sulfide Intermediate)

Objective: Efficient alkylation of 1-octanethiol with 2-chloroacetamide.[1] Critical Safety Note: 1-Octanethiol has a potent, repulsive skunk-like odor.[1] All work must be performed in a fume hood. All glassware must be bleached immediately after use to oxidize residual thiols.

Reagents

| Reagent | Equiv. | Role |

| 1-Octanethiol | 1.0 | Nucleophile (Lipophilic tail source) |

| 2-Chloroacetamide | 1.1 | Electrophile (Headgroup source) |

| Potassium Carbonate ( | 1.5 | Base (Proton scavenger) |

| Acetone (Reagent Grade) | Solvent | Polar aprotic medium (10 mL/g thiol) |

Step-by-Step Methodology

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

(1.5 eq) in Acetone. -

Addition: Add 1-Octanethiol (1.0 eq) via syringe. Stir for 10 minutes at room temperature (RT) to generate the thiolate anion in situ.

-

Alkylation: Add 2-Chloroacetamide (1.1 eq) in a single portion.

-

Observation: The reaction is slightly exothermic.

-

-

Reaction: Reflux the mixture at 60°C for 4–6 hours. Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes).[1] The thiol spot (

) should disappear; the product spot ( -

Workup:

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure to yield a waxy white solid.

-

Purification: Recrystallize from minimal hot ethanol if necessary, though crude purity is often >95%.

-

Phase 2: Catalytic Oxidation to Sulfone

Objective: Selective oxidation of the sulfide to sulfone without over-oxidation or side reactions.

Why this method? We utilize the Sodium Tungstate (

Reagents

| Reagent | Equiv. | Role |

| 2-(Octylthio)acetamide | 1.0 | Substrate |

| 2.5 | Oxidant (Stoichiometric excess) | |

| 0.02 (2 mol%) | Catalyst | |

| Methanol/Water (1:[1]1) | Solvent | Reaction Medium |

Step-by-Step Methodology

-

Solubilization: Dissolve the sulfide intermediate (from Phase 1) in Methanol/Water (1:1) at 50°C.

-

Catalyst Addition: Add Sodium Tungstate dihydrate (2 mol%). The solution may turn slightly yellow.

-

Oxidation: Add 30%

dropwise over 20 minutes.-

Caution: Exothermic reaction. Maintain temperature between 55–60°C.

-

Mechanistic Insight: The tungstate forms a peroxotungstate species, which transfers oxygen to the sulfur atom more efficiently than peroxide alone.

-

-

Completion: Stir at 60°C for 2 hours.

-

Quenching & Isolation:

-

Cool to RT. The sulfone is significantly less soluble than the sulfide and typically precipitates out.

-

Add cold water to maximize precipitation.

-

Filter the white solid and wash with cold water to remove residual catalyst and peroxide.

-

-

Drying: Dry in a vacuum oven at 40°C overnight.

Analytical Characterization (Expected Data)

To validate the synthesis, compare your results against these expected spectral signatures.

| Technique | Parameter | Expected Signal / Value | Structural Assignment |

| FT-IR | Amide I | 1650–1690 | C=O[1] Stretch (Primary Amide) |

| Sulfone | 1280–1320 | ||

| Sulfone | 1120–1160 | ||

| 1H NMR | Singlet (2H) | ||

| Triplet (2H) | |||

| Triplet (3H) | Terminal Methyl ( | ||

| Melting Point | Range | 115–125°C | Sharp range indicates high purity |

Process Workflow & Troubleshooting

Figure 2: Integrated workflow for the synthesis of sulfonylacetamides.

Troubleshooting Guide

-

Issue: Strong Thiol Smell in Product.

-

Cause: Incomplete alkylation in Phase 1.

-

Fix: Ensure

is finely ground. Increase reflux time. Wash the Phase 1 solid with Hexanes (Thiol is soluble; Product is not).[1]

-

-

Issue: Sticky/Oily Sulfone.

-

Cause: Residual solvent or mixed sulfoxide/sulfone species.

-

Fix: Recrystallize from Ethanol/Water (9:1).[1] Ensure oxidation temp stays >50°C to drive the reaction fully to the sulfone state (Sulfoxides form at lower temps).

-

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.

-

Sato, K.; Hyodo, M.; Aoki, M.; Zheng, X. Q.; Noyori, R. "Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions." Tetrahedron, 2001 , 57(13), 2469–2476. [1]

-

Bahrami, K.; Khodaei, M. M.; Yousefi, B. "H2O2/Na2WO4/SiO2: An Efficient System for the Oxidation of Sulfides to Sulfones." Synlett, 2010 , 2010(18), 2735–2738. [1]

-

World Intellectual Property Organization. "Process for the preparation of 2-[(diphenylmethyl)thio]acetamide."[1] WO2004075827A2. (Industrial precedent for thioacetamide synthesis).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Purification of 2-Octylsulfonylacetamide by Recrystallization

This technical guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 2-Octylsulfonylacetamide via recrystallization. This document offers in-depth technical information, practical experimental protocols, and solutions to common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Due to its long alkyl chain, this compound is expected to be a somewhat waxy or non-polar solid. A good starting point would be to screen mixed solvent systems. For sulfonamides, mixtures of a soluble solvent like ethanol or acetone with an anti-solvent like water or hexane are often effective[1].

Q2: My this compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if there is a high concentration of impurities. To resolve this, you can try redissolving the oil in additional hot solvent and allowing it to cool more slowly. Alternatively, selecting a lower-boiling point solvent or a different solvent mixture can be beneficial[1].

Q3: I have very low recovery of my purified this compound. What are the likely causes?

A3: Low recovery can stem from several factors: using too much solvent, premature crystallization during a hot filtration step, or the compound having significant solubility in the cold solvent. To improve recovery, use the minimum amount of hot solvent necessary to dissolve the compound. Ensure your filtration apparatus is pre-heated to prevent premature crystallization. To check for product loss in the mother liquor, you can try to recover a second crop of crystals by partially evaporating the solvent and re-cooling.

Q4: What are the potential impurities in my this compound sample?

A4: Potential impurities can include unreacted starting materials, by-products from the synthesis, or residual solvents. For instance, in related sulfonamide syntheses, unreacted sulfonyl chlorides or amines can be present. The nature of the impurities will dictate the best purification strategy.

Solvent Screening and Selection

The selection of an appropriate solvent system is the most critical step for a successful recrystallization. Given the long alkyl chain of this compound, it is likely to exhibit properties of a waxy solid, which can be challenging to crystallize. A systematic solvent screening is highly recommended.

Experimental Protocol: Solvent Screening

-

Preparation : Place approximately 20-30 mg of your crude this compound into several test tubes.

-

Single Solvent Screening : To each tube, add a different solvent from the list below (start with ~0.5 mL). Observe the solubility at room temperature. Good candidate solvents should show poor solubility at this stage.

-

Heating : Gently heat the test tubes. A good solvent will fully dissolve the compound at or near its boiling point.

-

Cooling : Allow the solutions that showed complete dissolution upon heating to cool to room temperature, and then in an ice bath. The ideal solvent will yield a high quantity of crystalline precipitate.

-

Mixed Solvent Screening : If no single solvent is ideal, a mixed solvent system is a good alternative. Use a solvent in which the compound is soluble (e.g., acetone, ethanol) and an anti-solvent in which it is insoluble (e.g., water, hexane). Dissolve the compound in a minimal amount of the hot soluble solvent, and then add the anti-solvent dropwise until the solution becomes turbid. Add a few more drops of the soluble solvent to clarify the solution before allowing it to cool.

Table 1: Common Solvents for Recrystallization Screening

| Solvent | Polarity | Boiling Point (°C) | Notes |

| Hexane | Non-polar | 69 | Good for non-polar compounds, may cause oiling out. |

| Acetone | Polar aprotic | 56 | Often a good solvent for a wide range of organic compounds. |

| Ethanol | Polar protic | 78 | A versatile solvent, often used in mixed systems with water. |

| Isopropanol | Polar protic | 82 | Similar to ethanol, can be a good choice for sulfonamides[1]. |

| Water | Polar protic | 100 | Good anti-solvent for non-polar compounds. |

| Toluene | Non-polar | 111 | Can be effective for less polar compounds. |

General Recrystallization Workflow

The following diagram illustrates a general workflow for the purification of this compound by recrystallization.

Caption: General workflow for recrystallization.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem 1: The compound "oils out" and does not form crystals.

Cause: This phenomenon occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common for compounds with low melting points or when a high concentration of impurities is present, which can depress the melting point. Given the long alkyl chain, this compound may have a relatively low melting point, making it prone to oiling out.

Solutions:

-

Slower Cooling: Allow the solution to cool to room temperature more gradually before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.

-

Use More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until the solution is clear. The increased solvent volume can lower the saturation temperature.

-

Change Solvent System:

-

Lower Boiling Point Solvent: Choose a solvent with a lower boiling point.

-

Mixed Solvents: If using a single solvent, try a mixed solvent system. If already using a mixed system, adjust the solvent ratio. For instance, if using an ethanol/water system, try increasing the proportion of ethanol.

-

-

Seed Crystals: If you have a small amount of pure this compound, add a seed crystal to the cooled solution to induce crystallization.

-

Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

Problem 2: No crystals form upon cooling.

Cause: This typically indicates that the solution is not supersaturated, meaning too much solvent was used, or the compound is highly soluble in the solvent even at low temperatures.

Solutions:

-

Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Allow it to cool again and observe for crystal formation. Be cautious not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly, trapping impurities.

-

Induce Crystallization: As with "oiling out," try adding a seed crystal or scratching the inside of the flask.

-

Re-evaluate Solvent Choice: The chosen solvent may not be appropriate. Refer back to the solvent screening protocol to find a more suitable system where the compound has a steeper solubility curve (i.e., a large difference in solubility between hot and cold conditions).

Problem 3: The crystals are colored or appear impure.

Cause: Colored impurities may be present in the crude material. If the crystals form too quickly, impurities can become trapped within the crystal lattice.

Solutions:

-

Charcoal Treatment: Activated charcoal can be used to remove colored impurities. Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution, as it can cause vigorous bumping.

-

Slower Crystallization: Ensure the solution cools slowly to allow for the formation of well-ordered crystals that exclude impurities.

-

Second Recrystallization: A second recrystallization of the purified material may be necessary to achieve the desired level of purity.

Problem 4: Premature crystallization occurs during hot filtration.

Cause: The solution cools as it passes through the funnel and stem, causing the product to crystallize and clog the filter paper.

Solutions:

-

Use a Stemless Funnel: A funnel without a long stem is less likely to cool the solution significantly.

-

Pre-heat the Funnel: Place the funnel in the receiving flask and heat them together on the hot plate before filtration. This will keep the funnel warm and prevent premature crystallization.

-

Use Excess Hot Solvent: Add a small excess of hot solvent before filtration to ensure the compound remains in solution. This excess can be evaporated after filtration.

-

Fluted Filter Paper: Use fluted filter paper to increase the surface area and speed of filtration.

Troubleshooting Decision Tree

The following diagram provides a decision-making workflow for troubleshooting common recrystallization problems.

Caption: Troubleshooting decision tree for recrystallization.

References

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

-

American Chemical Society. (2022, May 6). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Retrieved from [Link]

- Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659–665.

- BenchChem. (n.d.). How to assess and improve the purity of synthesized N-(4-acetylphenyl)sulfonylacetamide. Retrieved from a URL which was not provided in the search results but the content was used.

Sources

Technical Support Center: Overcoming Side Reactions in Sulfonylacetamide Coupling

Subject: Troubleshooting & Optimization Guide for Sulfonylacetamide and

Executive Summary & Scope

This technical guide addresses the synthesis and stabilization of sulfonylacetamide derivatives. In drug discovery, this term often encompasses two distinct but chemically related scaffolds, each presenting unique "coupling" challenges:

-

-Acylsulfonamides (

-

-Sulfonylacetamides (

This guide provides mechanistic insights, decision-making frameworks, and validated protocols to overcome these specific side reactions.

Critical Analysis: The Mechanisms of Failure

Scenario A: -Acylsulfonamide Coupling ( )

The coupling of a sulfonamide (

-

The Trap: The sulfonamide oxygen is kinetically more nucleophilic than the nitrogen, leading to the formation of the unstable

-acyl imidate (kinetic product). -

The Fix: You must drive the reaction toward the thermodynamic

-acyl product. This is often achieved using DMAP (4-dimethylaminopyridine), which catalyzes the

Scenario B: -Sulfonylacetamide Scaffold ( )

When synthesizing or manipulating this scaffold, the methylene protons (

-

The Trap: Unwanted Knoevenagel condensations with trace aldehydes, self-condensation (dimerization), or over-alkylation if electrophiles are present.

-

The Fix: Strict pH control and the use of non-nucleophilic bases are required to prevent "runaway" C-functionalization.

Visualization: Reaction Pathways & Decision Logic

Figure 1: The - vs. -Acylation Battlefield

This diagram illustrates the kinetic vs. thermodynamic pathways in sulfonamide coupling.

Caption: The kinetic O-acyl product must be converted to the thermodynamic N-acyl product via base catalysis (e.g., DMAP) to avoid decomposition.

Troubleshooting Guide (Q&A)

Category 1: Regioselectivity & Yield ( -Acylsulfonamides)

Q: I am observing the formation of a labile intermediate that decomposes back to starting material upon workup. What is happening?

A: You likely formed the

-

Immediate Fix: Do not quench immediately. Add 10-20 mol% DMAP and heat gently (40–60 °C) for 1-2 hours before workup. This promotes the

acyl migration. -

Prevention: Switch to a coupling protocol that uses a pre-activated ester (e.g., pentafluorophenyl ester) or uses EDC/DMAP from the start.

Q: My coupling yield is <20% using standard amide coupling conditions (HATU/DIEA). Why?

A: Sulfonamides are poor nucleophiles (

-

Solution: Use a stronger base (DBU) to deprotonate the sulfonamide, or switch to sulfonyl isocyanate chemistry if the carboxylic acid can be converted to an acid (or if you reverse the coupling partners). Alternatively, the EDC/DMAP method (Protocol A below) is superior to HATU for this specific transformation.

Category 2: Active Methylene Instability ( -Sulfonylacetamides)

Q: During the synthesis of my

-

Fix: Avoid using alkoxide bases (like NaOEt) which can equilibrate. Use non-nucleophilic bases (LiHMDS, NaH) at low temperatures (-78 °C) if performing alkylations. If the dimer forms during amide coupling, ensure the amine is in excess and added before the activating agent.

Q: My product turns yellow/brown upon storage. A: The active methylene group is susceptible to air oxidation or reaction with trace electrophiles (like formaldehyde from solvent impurities).

-

Fix: Store the compound under inert atmosphere (Ar/N2). Ensure all solvents used for purification are free of aldehydes/ketones.

Experimental Protocols

Protocol A: High-Yield -Acylsulfonamide Coupling (EDC/DMAP Method)

Best for: Coupling carboxylic acids with aryl sulfonamides.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Sulfonamide (1.0 equiv)

-

EDC

HCl (1.2 equiv) -

DMAP (1.2 equiv) — Note: Stoichiometric DMAP is crucial here, not catalytic.

-

DCM (Dichloromethane), anhydrous.

Procedure:

-

Dissolve the Carboxylic Acid and Sulfonamide in anhydrous DCM (0.2 M).

-

Add DMAP (1.2 equiv) in one portion. The mixture may become clear.

-

Cool to 0 °C.

-

Add EDC

HCl (1.2 equiv) portion-wise. -

Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Checkpoint: Monitor by TLC/LCMS. If the

-acyl intermediate is seen (less polar than product), heat to 40 °C for 2 hours.

-

-

Workup: Dilute with DCM, wash with 1M HCl (to remove DMAP/EDC), then Brine. Dry over Na

SO -

Purification: Silica gel chromatography (MeOH/DCM gradient).

Why this works: The stoichiometric DMAP acts as both a base to deprotonate the sulfonamide and a nucleophilic catalyst to transfer the acyl group, ensuring the thermodynamic

Protocol B: "Sulfo-Click" Synthesis (Thioacid + Sulfonyl Azide)

Best for: Sensitive substrates where harsh coupling reagents fail.

Reagents:

-

Sulfonyl Azide (

) -

Thioacid (

) -

2,6-Lutidine (1.0 equiv)

Procedure:

-

Mix Sulfonyl Azide and Thioacid in MeOH or THF.

-

Add 2,6-Lutidine.

-

Stir at RT for 1–4 hours. Nitrogen gas evolves (ensure venting).

-

Concentrate and purify.[3]

Why this works: This reaction bypasses the nucleophilicity issue of sulfonamides entirely, forming the bond via a [3+2] cycloaddition-decomposition pathway.

Data Summary: Coupling Reagent Comparison

| Method | Reagents | Primary Risk | Success Rate* |

| Standard Amide | HATU / DIEA | No reaction (Sulfonamide too weak) | Low (<30%) |

| Direct Acylation | Acid Chloride / Pyridine | Medium (50%) | |

| Steglich Mod. | EDC / DMAP (1:1) | Difficult purification (DMAP removal) | High (>85%) |

| Sulfo-Click | Sulfonyl Azide / Thioacid | Azide safety hazards | High (>90%) |

*Estimated based on typical aryl sulfonamide substrates.

References

-

Bioisosteric properties of N-acylsulfonamides

-

EDC/DMAP Coupling Mechanism

-

Sulfo-Click Chemistry

- Title: Thio Acid/Azide Amidation: An Improved Route to N-Acyl Sulfonamides.

- Source:Organic Letters

-

URL:[Link]

-

Active Methylene Side Reactions

Sources

- 1. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sci-hub.jp [sci-hub.jp]

Technical Guide: Solvent Selection & Optimization for 2-Octylsulfonylacetamide Reactions

The following technical guide details the solvent selection strategies for 2-Octylsulfonylacetamide (2-OSA), a versatile sulfonyl-stabilized active methylene compound used in pharmaceutical synthesis and ligand design.

This guide addresses the dual physicochemical nature of 2-OSA—comprising a lipophilic octyl chain and a polar sulfonylacetamide core—and provides evidence-based protocols for its synthesis, functionalization, and purification.

Executive Summary: The Physicochemical Paradox

This compound (C8H17-SO2-CH2-CONH2) functions as a "chemical amphibian." Its lipophilic tail (2-octyl/sec-octyl or n-octyl) demands non-polar solvation, while its highly polar sulfonylacetamide head group (-SO2-CH2-CO-) requires polar interactions for stability.

-

Core Reactivity: The methylene protons at the

-position (between SO₂ and CO) are acidic ( -

Critical Challenge: Selecting a solvent that solubilizes the starting material without quenching the active enolate species or promoting O-alkylation side reactions.

Solvent Selection for Synthesis & Functionalization

A. Synthesis of the Scaffold (Thioether Oxidation)

The most robust route involves the oxidation of 2-octylthioacetamide.

-

Recommended Solvent: Glacial Acetic Acid or DCM/Water (Biphasic) .

-

Mechanism: Hydrogen peroxide (

) or mCPBA oxidation. -

Why: Acetic acid solubilizes the thioether and stabilizes the sulfoxide intermediate, preventing over-oxidation to unstable species before the sulfone forms.

B. Active Methylene Reactions (Alkylation/Condensation)

This is the primary utility of 2-OSA in drug development. The choice of solvent dictates the C- vs. O-alkylation ratio .

| Reaction Type | Recommended Solvent | Catalyst/Base | Technical Rationale |

| Mono-C-Alkylation | THF (Tetrahydrofuran) | NaH or LiHMDS | Low dielectric constant ( |